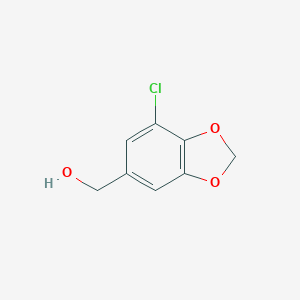

(7-Chloro-1,3-benzodioxol-5-yl)methanol

Description

The Enduring Significance of Benzodioxole Motifs in Advanced Organic Chemistry

The 1,3-benzodioxole (B145889) ring system, a bicyclic structure fusing a benzene (B151609) ring with a methylenedioxy group, is a prominent motif in a vast array of natural products and synthetic compounds. nih.gov This structural unit is not merely a passive framework but often imparts significant biological activity and favorable pharmacokinetic properties to the molecules that contain it. enamine.net

In the realm of medicinal chemistry, benzodioxole derivatives have been extensively investigated for a wide spectrum of therapeutic applications. They are integral components of several clinically important anticancer agents, including etoposide (B1684455) and teniposide. nih.gov The presence of the benzodioxole moiety can contribute to enhanced bioavailability and, in some cases, lower cytotoxicity. nih.govenamine.net Furthermore, this scaffold is found in compounds exhibiting anti-inflammatory, antioxidant, and antimicrobial properties. worldresearchersassociations.com The unique electronic nature of the methylenedioxy bridge can influence the metabolic stability and receptor-binding interactions of the parent molecule, making it a valuable tool for drug discovery and development. enamine.net

The Scientific Impetus for Investigating (7-Chloro-1,3-benzodioxol-5-yl)methanol

The dedicated academic investigation of this compound stems from the strategic incorporation of a chlorine atom onto the versatile benzodioxole framework. The introduction of halogen atoms is a common and effective strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. A chloro substituent can alter a molecule's lipophilicity, electronic distribution, and metabolic fate, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

The presence of the hydroxymethyl group at the 5-position provides a crucial handle for further synthetic transformations. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. This versatility makes this compound a valuable intermediate for the construction of more complex molecular architectures. For instance, analogous bromo-substituted benzodioxole methanols have been utilized as starting materials in the synthesis of novel heterocyclic compounds through multi-step reaction sequences, including Appel reactions and Suzuki-Miyaura coupling. worldresearchersassociations.com

A Specialized Building Block in Chemical Synthesis and Molecular Science

Within the specialized fields of chemical synthesis and molecular science, this compound is primarily regarded as a key building block. Its investigation is not typically for its end-point biological activity per se, but for its utility in the synthesis of more elaborate target molecules.

A notable example of its application is in the development of kinase inhibitors. Research has been conducted on complex molecules that incorporate the 5-chloro-1,3-benzodioxole (B1345674) moiety, which have demonstrated potent and selective inhibitory activity against enzymes such as c-Src and Abl kinases. nih.gov In these sophisticated structures, the this compound precursor would serve as the foundational starting material, undergoing a series of chemical modifications to be integrated into the final active pharmaceutical ingredient. The specific substitution pattern of the chloro and methanol (B129727) groups on the benzodioxole ring is critical for achieving the desired target engagement and biological response.

The study of this compound, therefore, contributes to the broader understanding of structure-activity relationships (SAR) within this class of molecules and provides synthetic chemists with a valuable tool for the creation of novel chemical entities with potential therapeutic applications.

Chemical Compound Data

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 179110-08-8 | scbt.com |

| Molecular Formula | C₈H₇ClO₃ | scbt.com |

| Molecular Weight | 186.59 g/mol | scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

(7-chloro-1,3-benzodioxol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWCGDRZCGPHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179110-08-8 | |

| Record name | (7-chloro-1,3-dioxaindan-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 1,3 Benzodioxol 5 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the (7-Chloro-1,3-benzodioxol-5-yl)methanol Scaffold

A retrosynthetic analysis of this compound (I) suggests several potential synthetic pathways. The primary disconnection involves the reduction of the corresponding aldehyde, 7-chloro-1,3-benzodioxole-5-carbaldehyde (II). This precursor is a logical target as the reduction of an aldehyde to a primary alcohol is a high-yielding and well-established transformation.

Further disconnection of the aldehyde (II) points towards two main strategies. The first involves the formylation of 7-chloro-1,3-benzodioxole (III). The second, and perhaps more convergent approach, involves the selective chlorination of piperonal (B3395001) (IV), a readily available starting material. wikipedia.orgcas.org The challenge in this route lies in achieving regioselective chlorination at the 7-position, which is ortho to the electron-donating methylenedioxy group and meta to the deactivating aldehyde group.

An alternative disconnection of the 1,3-benzodioxole (B145889) ring in (III) leads back to a substituted catechol, specifically 4-chlorocatechol. The formation of the methylenedioxy bridge can then be accomplished through reaction with a suitable methylene (B1212753) equivalent, such as dichloromethane (B109758) or diiodomethane, under basic conditions. Subsequent introduction of the formyl group would then lead to the intermediate aldehyde (II).

Development and Optimization of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, a plausible synthetic route commences with a commercially available precursor, which is then elaborated to the target molecule.

Precursor Synthesis and Intermediate Derivatization Strategies

A practical synthetic approach would likely begin with piperonal (IV). The key step is the selective chlorination at the 7-position. While direct chlorination of piperonal might lead to a mixture of isomers, ortho-lithiation strategies on a protected form of piperonal, such as the cyclohexylimine, have been shown to direct substitution to the ortho position (C-6 in that specific study, but applicable to C-7). mdma.ch However, a more direct approach involving electrophilic chlorination is often sought for its operational simplicity.

A proposed synthetic pathway is as follows:

Ortho-Chlorination of Piperonal: Piperonal (IV) can be subjected to electrophilic chlorination. Achieving high regioselectivity for the 7-position is crucial. Various chlorinating agents and conditions can be explored, such as sulfuryl chloride or N-chlorosuccinimide (NCS) in the presence of a catalyst that can direct the substitution to the ortho position. chemicalbook.comsigmaaldrich.comfishersci.ca The presence of the electron-donating methylenedioxy group strongly activates the aromatic ring, making the reaction feasible.

Reduction to the Alcohol: The resulting 7-chloro-1,3-benzodioxole-5-carbaldehyde (II) can then be reduced to the target alcohol (I). Standard reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent or lithium aluminum hydride in an ethereal solvent are expected to be effective for this transformation. The choice of reducing agent would depend on the scale and desired workup conditions.

Table 1: Proposed Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product | Expected Yield |

| 1 | Piperonal | N-Chlorosuccinimide (NCS), Zeolite Catalyst, Dichloromethane, rt | 7-Chloro-1,3-benzodioxole-5-carbaldehyde | Moderate to Good |

| 2 | 7-Chloro-1,3-benzodioxole-5-carbaldehyde | Sodium Borohydride (NaBH4), Methanol (B129727), 0 °C to rt | This compound | High |

Mechanistic Studies of Key Bond-Forming Reactions and Stereocontrol Elements

The key bond-forming reaction in the proposed synthesis is the electrophilic aromatic chlorination. The mechanism involves the generation of an electrophilic chlorine species, which is then attacked by the electron-rich aromatic ring of piperonal. The methylenedioxy group is a strong ortho-, para-director. The regioselectivity of the chlorination is influenced by both electronic and steric factors. The position ortho to the methylenedioxy group and meta to the aldehyde (C-7) is electronically favored for electrophilic attack. The reaction likely proceeds through a Wheland intermediate (a resonance-stabilized carbocation), followed by the loss of a proton to restore aromaticity. nih.govmasterorganicchemistry.com

The reduction of the aldehyde to the alcohol is a nucleophilic addition reaction. The hydride from the reducing agent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated upon workup to yield the primary alcohol. As the product is achiral, stereocontrol is not a factor in this step.

Implementation of Sustainable Chemical Principles in Synthesis Design

The synthesis of this compound can be designed with sustainable principles in mind.

Atom Economy: The reduction of the aldehyde with sodium borohydride has good atom economy. For the chlorination step, using a catalytic system rather than stoichiometric reagents would improve atom economy.

Use of Safer Solvents: The use of greener solvents can be explored. For instance, the reduction can be carried out in ethanol, a more environmentally benign solvent than methanol. For the chlorination, the possibility of using solvents with a better safety profile than chlorinated hydrocarbons should be investigated. rice.edu

Catalysis: The use of heterogeneous catalysts, such as zeolites or supported metal catalysts, for the chlorination step would be advantageous as they can be easily recovered and reused, reducing waste. scbt.com

Energy Efficiency: Performing reactions at or near room temperature, as is often possible with highly activated substrates like piperonal, reduces energy consumption.

Advanced Chemical Transformations and Functional Group Interconversions of this compound

The primary alcohol functionality of this compound is a versatile handle for further chemical modifications.

Selective Derivatization at the Methanol Moiety

The hydroxyl group can be readily converted into a variety of other functional groups, such as esters and ethers.

Esterification: The alcohol can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction with a carboxylic acid), reaction with an acyl chloride in the presence of a base, or under milder conditions using coupling agents. A direct esterification catalyzed by tetrabutylammonium (B224687) iodide (TBAI) offers a mild and clean method. google.com

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. More sustainable approaches include iron-catalyzed etherification reactions in greener solvents like propylene (B89431) carbonate. wikipedia.orgresearchgate.netresearchgate.net The Mitsunobu reaction provides another route for ether formation with inversion of configuration if a chiral secondary alcohol were used, though for this primary alcohol it offers a mild way to form ethers from acidic components. mdma.chresearchgate.net

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H2SO4), Heat | Ester |

| Esterification | Acyl Chloride, Pyridine, Dichloromethane, rt | Ester |

| Etherification | Sodium Hydride, Alkyl Halide, THF | Ether |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Phenol/Carboxylic Acid | Phenyl Ether/Ester |

| Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane | Aldehyde |

Regioselective and Chemoselective Modifications of the Chlorinated Benzodioxole Ring System

The chemical reactivity of this compound is dictated by the interplay of the electron-donating 1,3-benzodioxole ring, the electron-withdrawing chloro substituent, and the reactive benzylic alcohol. This allows for a range of regioselective and chemoselective modifications.

Regioselective Reactions:

The substitution pattern of the aromatic ring directs further electrophilic aromatic substitution reactions. The position para to the chloro group and ortho to the methoxy-equivalent of the dioxole ring is the most activated site for electrophilic attack. However, steric hindrance from the adjacent chloro group can influence the regioselectivity.

Directed ortho-metalation (DoM) strategies can provide a powerful tool for the regioselective functionalization of such systems. nih.govresearchgate.networktribe.com By first protecting the alcohol and then using a directed metalation group, it is possible to introduce a variety of electrophiles at specific positions on the aromatic ring. For instance, lithiation directed by a suitable group can enable the introduction of substituents at the C-4 or C-6 positions.

Chemoselective Reactions:

Chemoselectivity is crucial when dealing with a molecule possessing multiple reactive sites. The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid without affecting the chlorinated aromatic ring. For example, oxidation of the related piperonyl alcohol to piperonal can be achieved using various oxidizing agents, and similar methods can be applied to its chlorinated analog. google.com Conversely, reactions targeting the aromatic ring can be performed while the alcohol is protected.

The hydroxyl group is a poor leaving group but can be converted to better leaving groups like halides or sulfonates for subsequent substitution reactions. scielo.bracademie-sciences.frscielo.br For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, respectively, via an Sₙ2 mechanism. scielo.brscielo.br

Stereoselective Synthesis and Chiral Resolution Strategies (if applicable)

While this compound itself is not chiral, its derivatives, particularly those resulting from the transformation of the hydroxymethyl group, can be. For instance, oxidation to a ketone followed by asymmetric reduction, or substitution of the hydroxyl group with a group that introduces a stereocenter, would yield chiral molecules. The synthesis of enantiomerically pure forms of such derivatives is of high interest in drug development.

Enzymatic Kinetic Resolution:

A highly effective method for obtaining enantiomerically pure chiral alcohols is through enzymatic kinetic resolution (EKR). This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer.

Lipase (B570770) A from Candida antarctica (CAL-A) and lipase from Pseudomonas cepacia (PCL) are frequently used for the resolution of secondary benzylic alcohols. acs.orgacs.org The choice of acyl donor and solvent significantly impacts the efficiency and enantioselectivity of the resolution.

Table 1: Examples of Enzymatic Kinetic Resolution of Benzylic Alcohols

| Racemic Alcohol | Enzyme | Acyl Donor | Solvent | Product (Enantiomeric Excess, ee) | Reference |

| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl butyrate | Heptane | (R)-ester (99% ee) | acs.orgnih.gov |

| 1-Methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl butyrate | Isooctane | (R)-ester (96% ee) | acs.orgnih.gov |

| 1-Phenylethanol | Novozyme-435 | Ethyl acetate (B1210297) | Toluene | (R)-1-Phenylethyl acetate (>99% ee) | nih.gov |

| Various secondary alcohols | Amidine-based catalysts | Acetic anhydride | Dichloromethane | Corresponding acetates (high s-factors) |

These examples demonstrate that EKR is a powerful strategy for accessing enantiopuer chiral building blocks structurally related to derivatives of this compound.

Design and Combinatorial Synthesis of Analog Libraries Based on the this compound Core

The this compound scaffold is an attractive starting point for the generation of combinatorial libraries of small molecules for high-throughput screening in drug discovery programs. The presence of multiple points of diversification allows for the rapid synthesis of a large number of structurally related analogs.

Scaffold-Based Library Design:

The core scaffold can be diversified at several positions:

The aromatic ring: Introduction of various substituents at the available positions of the benzodioxole ring through reactions like those described in section 2.3.2.

The hydroxyl group: Conversion of the alcohol to other functional groups such as esters, ethers, amines, or halides, which can then be further functionalized.

The chloro group: Nucleophilic aromatic substitution, although challenging, can be employed to introduce further diversity.

Combinatorial Synthesis Strategies:

Solid-phase or solution-phase combinatorial synthesis techniques can be employed to generate libraries. In a typical solid-phase approach, the scaffold would be attached to a resin, followed by a series of diversification reactions. Finally, the individual compounds are cleaved from the support for biological evaluation.

While specific libraries based on this compound are not extensively reported, the synthesis of libraries from related scaffolds like 1,4-benzodiazepines and 1,2,3-triazole-fused 1,4-benzodiazepines demonstrates the feasibility of such approaches. The synthesis of novel piperonylic acid derivatives also highlights the potential for creating diverse compound collections from benzodioxole-containing starting materials.

Advanced Spectroscopic Elucidation and Computational Modeling of 7 Chloro 1,3 Benzodioxol 5 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For (7-Chloro-1,3-benzodioxol-5-yl)methanol, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, offering insights into the connectivity and spatial relationships of the atoms.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, the benzylic methylene protons, and the hydroxyl proton. The aromatic region would display two singlets corresponding to the protons at positions 4 and 6. The dioxole methylene protons would likely appear as a singlet, as would the benzylic CH₂ group. The hydroxyl proton's chemical shift would be dependent on concentration and solvent.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two distinct aromatic CH carbons, the four quaternary carbons of the benzene (B151609) ring, the methylene carbon of the dioxole ring, the benzylic carbon, and the carbon bearing the chlorine atom.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign these signals and understand the molecular framework, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While limited in this specific molecule due to the isolated nature of the aromatic protons, it would confirm the lack of coupling between the different proton groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms. It would be crucial for unequivocally assigning the aromatic C-H pairs and confirming the assignments for the dioxole and benzylic methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It would show through-space correlations between the benzylic CH₂ protons and the aromatic proton at position 6, as well as the dioxole methylene protons and the aromatic proton at position 4.

While specific spectral data for this compound is not widely published, analysis of related compounds such as piperonyl alcohol (the non-chlorinated analog) provides expected chemical shift ranges. nist.govsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|

| H4 / C4 | ~6.8 | ~105 | C5, C7a, O-CH₂-O |

| H6 / C6 | ~6.9 | ~108 | C5, C7, C-OH |

| CH₂OH / C-OH | ~4.5 | ~65 | C4, C5, C6 |

| OH | Variable | - | CH₂OH |

| O-CH₂-O | ~6.0 | ~102 | C3a, C7a |

| C3a | - | ~148 | H4, O-CH₂-O |

| C5 | - | ~135-140 | H4, H6, CH₂OH |

| C7 | - | ~115-120 | H6 |

| C7a | - | ~145 | H4, O-CH₂-O |

Elucidation of Stereochemical Features and Dynamic Processes (if applicable)

For this compound, which is an achiral molecule, there are no stereochemical features such as enantiomers or diastereomers to elucidate. The primary dynamic process of interest would be the rotation around the C5-CH₂OH single bond. Variable temperature NMR studies could potentially reveal information about the rotational barrier and preferred conformations of the hydroxymethyl group relative to the benzene ring, although this barrier is expected to be low.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₈H₇ClO₃. scbt.commolbase.com HRMS would provide a highly accurate mass measurement of the molecular ion, which can be compared to the theoretical exact mass, confirming the formula. The presence of chlorine would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol scbt.commolbase.com |

| Exact Mass ([M(³⁵Cl)]⁺) | 186.0084 Da |

| Exact Mass ([M(³⁷Cl)]⁺) | 187.9955 Da |

Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would emerge. Expected fragmentation pathways would include:

Loss of a hydroxyl radical (•OH) or water (H₂O).

Loss of formaldehyde (B43269) (CH₂O) from the dioxole ring.

Cleavage of the benzylic C-C bond, leading to the loss of the CH₂OH group.

Loss of a chlorine radical (•Cl) or HCl.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating the NMR data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene groups would be observed between 2850 and 3000 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the alcohol and the ether linkages of the dioxole ring would be prominent in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ range. The C-Cl stretch would likely appear in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene ring.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohol/Ether) | Stretching | 1000-1300 |

| C-Cl | Stretching | 600-800 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the benzodioxole chromophore is expected to exhibit absorption bands in the UV region, typically corresponding to π→π* transitions of the aromatic system. The presence of the chlorine atom and the hydroxymethyl group as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). One would expect absorption maxima around 250-300 nm.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the presence of the heavy chlorine atom could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, this compound might exhibit weak fluorescence or be non-fluorescent. Experimental investigation is required to determine its specific emission properties. Studies on other chlorinated benzodioxole derivatives in different contexts have noted changes in fluorescence, indicating the sensitivity of this property to substitution. rsc.org

X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would precisely determine the geometry of the benzodioxole ring system and the conformation of the hydroxymethyl substituent.

While crystal structure data for the target molecule is not available, studies on similar structures like N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline show detailed intermolecular contacts and packing arrangements in the solid state. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Piperonyl alcohol |

| N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline |

| 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one |

| 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole |

Computational Chemistry Approaches for this compound

Computational chemistry provides a powerful lens for examining the molecular properties and behavior of this compound. By employing sophisticated theoretical models and calculations, researchers can gain deep insights into its electronic structure, geometry, and spectroscopic characteristics, complementing and guiding experimental studies. These computational methods are essential for understanding the intrinsic properties of the molecule and predicting its behavior in various chemical environments.

Quantum Mechanical (QM) Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic makeup of this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbitals, and inherent reactivity.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various energy levels or orbitals. For this compound, key aspects include the influence of the electron-withdrawing chlorine atom and the electron-donating dioxole and methanol (B129727) groups on the aromatic ring. This interplay of substituents significantly affects the electron density across the molecule.

A critical aspect of QM calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding and predicting how this compound will interact with other chemical species.

Table 1: Key Reactivity Descriptors Derived from QM Calculations

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: μ represents the electronic chemical potential, where μ = -χ.

These quantum mechanical insights are invaluable for predicting reaction sites, understanding reaction mechanisms, and designing new molecules with tailored properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Spectroscopic Parameter Predictions

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for studying medium-sized organic molecules like this compound. researchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

A primary application of DFT is the determination of the molecule's optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting geometry provides precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the benzodioxole ring system and the preferred orientation of the hydroxymethyl group.

Once the optimized geometry is obtained, DFT can be used to predict a variety of spectroscopic parameters. This is achieved by calculating the second derivatives of the energy with respect to atomic positions (for vibrational frequencies) or the response of the electron density to external magnetic or electric fields (for NMR and UV-Vis spectra). Comparing these predicted parameters with experimental data serves as a crucial validation of the computational model.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis in Different Environments

While QM and DFT methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations can reveal its conformational ensemble. This ensemble represents the collection of different shapes the molecule can adopt at a given temperature. The relative populations of these conformers are determined by their energies, with lower-energy conformations being more prevalent.

MD simulations are particularly powerful for studying the molecule's behavior in different environments, such as in various solvents. For instance, simulations can show how the presence of water or other solvent molecules influences the conformational preferences of the hydroxymethyl group through hydrogen bonding. osu.edu This information is critical for understanding how the molecule behaves in realistic chemical systems, such as during a chemical reaction or in a biological context.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

A significant advantage of computational chemistry is its ability to predict spectroscopic signatures, which can be directly compared with experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for this compound. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing predicted and experimental shifts can aid in the definitive assignment of signals in the NMR spectrum.

IR Frequencies: Computational methods can calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com These calculations help in assigning specific vibrational modes to the experimental absorption bands. For this compound, this would include predicting the frequencies for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C-O stretches, and the C-Cl stretch. docbrown.info For example, the O-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm-1 in the IR spectrum of alcohols, broadened due to hydrogen bonding. docbrown.info The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm-1 region, while the C-O stretching vibrations would likely appear in the 1350-1000 cm-1 range. docbrown.info

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths for transitions between electronic states, which correspond to the λmax values and intensities of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Typical Range/Value |

| 1H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.5-7.5 ppmMethylene Protons (-CH2O-): ~5.9-6.1 ppmHydroxymethyl Protons (-CH2OH): ~4.5-4.8 ppmHydroxyl Proton (-OH): Variable |

| 13C NMR | Chemical Shift (δ) | Aromatic Carbons: ~100-150 ppmMethylene Carbon (-CH2O-): ~101-103 ppmHydroxymethyl Carbon (-CH2OH): ~60-65 ppm |

| IR Spectroscopy | Vibrational Frequency (cm-1) | O-H Stretch: ~3200-3600 (broad)Aromatic C-H Stretch: ~3000-3100Aliphatic C-H Stretch: ~2850-3000C-O Stretch: ~1000-1300C-Cl Stretch: ~600-800 |

| UV-Vis Spectroscopy | λmax | ~250-300 nm (characteristic of substituted aromatic systems) |

Note: The values in this table are approximate and can vary depending on the specific computational method and basis set used, as well as the solvent.

The synergy between these computational approaches provides a comprehensive theoretical framework for the advanced spectroscopic elucidation of this compound.

Structure Activity Relationship Sar Investigations of 7 Chloro 1,3 Benzodioxol 5 Yl Methanol Derivatives

Theoretical Frameworks and Methodologies for Structure-Activity Relationship (SAR) Studies

The fundamental principle of SAR is that the biological activity of a molecule is a function of its chemical structure. arxiv.org Methodologies for SAR studies can be broadly categorized as either traditional or computational.

Traditional methods involve the synthesis of a series of analogues of a lead compound, followed by biological testing. This iterative process allows for the identification of pharmacophores, which are the essential structural features required for biological activity. Key strategies in traditional SAR include:

Analogue Synthesis: A series of related compounds are synthesized with systematic variations in their structure. nih.gov

Bioassays: The synthesized analogues are tested for their biological activity using in vitro or in vivo assays to measure parameters like binding affinity, enzyme inhibition, or cellular response. nih.gov

SAR Table Generation: The results are often compiled into SAR tables that correlate structural modifications with changes in activity, helping to identify trends.

In recent decades, computational methods have become indispensable in SAR studies, accelerating the drug discovery process. nih.gov These in silico techniques can be used to predict the activity of virtual compounds, prioritize synthetic efforts, and provide insights into the molecular basis of activity. researchgate.net Key computational methodologies include:

Molecular Modeling: This involves the use of computer software to build and visualize 3D models of molecules and their biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com

Rational Design of Structural Analogues for SAR Profiling Centered on the (7-Chloro-1,3-benzodioxol-5-yl)methanol Core

The rational design of analogues of this compound for SAR profiling would involve systematic modifications to its core structure. The benzodioxole moiety is a common scaffold in many biologically active natural products and synthetic compounds. mdpi.com The design strategy would focus on exploring the chemical space around three key regions of the molecule: the chloro substituent, the methanol (B129727) group, and the benzodioxole ring itself.

Table 1: Proposed Analogue Design for SAR Studies of this compound

| Modification Site | Proposed Modifications | Rationale |

| Chloro Group (Position 7) | - Replacement with other halogens (F, Br, I)- Introduction of electron-donating groups (e.g., -OCH3, -CH3)- Introduction of electron-withdrawing groups (e.g., -NO2, -CF3)- Removal of the substituent | To investigate the influence of electronics and sterics at this position on activity. The effect of the chlorine atom is noteworthy in other bioactive molecules. researchgate.net |

| Methanol Group (Position 5) | - Oxidation to an aldehyde or carboxylic acid- Esterification or etherification of the alcohol- Replacement with other functional groups (e.g., -CH2NH2, -CH2SH) | To explore the role of the hydroxyl group in potential hydrogen bonding interactions and to assess the impact of altering the electronic nature and size of the substituent. |

| Benzodioxole Ring | - Opening of the dioxole ring to form a catechol- Substitution at other available positions on the aromatic ring | To determine the importance of the rigid, planar benzodioxole system for activity. The incorporation of the methylenedioxy moiety has been reported to enhance biological activity in some cases. mdpi.com |

| Overall Structure | - Introduction of chiral centers | To investigate stereochemical preferences for biological targets. |

This systematic approach would allow for a comprehensive evaluation of the SAR, providing insights into which structural features are critical for a hypothetical biological activity.

Analysis of Molecular Features Correlated with Hypothetical Biological Interaction Potentials (e.g., receptor binding affinity, enzyme modulation potential)

The biological activity of the this compound derivatives would be highly dependent on their molecular features and how they interact with a biological target. ustc.edu.cn Based on the core structure, several key features can be hypothesized to play a role in potential biological interactions.

The benzodioxole ring provides a rigid, planar scaffold that can participate in π-π stacking interactions with aromatic residues in a protein binding pocket. The oxygen atoms in the dioxole ring can act as hydrogen bond acceptors.

The chloro substituent is an electron-withdrawing group that can influence the electronic properties of the aromatic ring, potentially affecting its interaction with the target. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug design.

The methanol group contains a hydroxyl (-OH) group that can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the biological target.

In the absence of a known biological target, ligand-based drug design (LBDD) methods can be employed. These approaches utilize the structural information of a set of known active molecules to build a model that can predict the activity of new compounds. For the this compound series, a pharmacophore model could be developed based on the essential structural features identified from the initial SAR studies.

If a biological target is identified, structure-based drug design (SBDD) can be utilized. This approach relies on the 3D structure of the target, typically determined by X-ray crystallography or NMR spectroscopy, to design ligands that bind with high affinity and selectivity. Molecular docking simulations could be used to predict the binding mode of the this compound derivatives within the active site of the target, guiding the design of more potent analogues.

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its physicochemical properties (e.g., lipophilicity, electronic effects) and topological features.

For the this compound derivatives, a QSAR model could be developed using the biological activity data obtained from the synthesized analogues. The model would take the form of an equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

This equation could then be used to predict the activity of unsynthesized derivatives, helping to prioritize which compounds to synthesize and test next. The descriptors included in the model would also provide insights into the key molecular properties that are driving the biological activity. A theoretical investigation on the QSAR of other methanol-containing analogs has been conducted to understand their inhibitory potential. wikipedia.org

Conformational Flexibility and Tautomeric Considerations in SAR Context

The conformational flexibility of a molecule, or its ability to adopt different shapes, can have a significant impact on its biological activity. For a molecule to bind to its target, it must adopt a specific conformation, often referred to as the bioactive conformation. mdpi.com While the benzodioxole core of this compound is relatively rigid, the methanol substituent has rotational freedom. Conformational analysis, using computational methods, can be used to identify the low-energy conformations of the derivatives and to understand how different substituents might influence the preferred conformation. A study on new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one included conformational analysis to determine the most stable conformer. nih.gov

Tautomerism , the interconversion of structural isomers, is another important consideration in SAR studies. While tautomerism is not expected to be a major factor for the parent compound this compound, certain derivatives, such as those where the methanol group is oxidized to a ketone, could potentially exist in tautomeric forms (e.g., keto-enol tautomerism). The different tautomers may have different biological activities, so it is important to consider their potential existence and relative stabilities.

Stereochemical Influences on Hypothetical Biological Interaction Mechanisms

Stereochemistry , the 3D arrangement of atoms in a molecule, can have a profound effect on biological activity. Many biological targets, such as enzymes and receptors, are chiral and will therefore interact differently with the different enantiomers of a chiral drug.

This compound itself is not chiral. However, modification of the methanol group, for example by introducing another substituent on the carbinol carbon, could create a chiral center. In such cases, it would be crucial to synthesize and test the individual enantiomers, as they may exhibit different potencies, efficacies, or even different pharmacological activities. The analysis of stereochemistry is a critical aspect in understanding the interaction of molecules with biological systems.

Mechanistic Chemical Biology Studies of 7 Chloro 1,3 Benzodioxol 5 Yl Methanol in Vitro and in Silico Focus

Investigation of Molecular Target Interactions and Binding Mechanisms

A crucial first step in understanding the biological activity of any compound is to identify its molecular targets. For (7-Chloro-1,3-benzodioxol-5-yl)methanol, this would involve a series of assays and computational studies to determine which proteins or other biomolecules it binds to and the nature of these interactions.

In Vitro Biochemical Assays for Target Engagement and Enzyme Kinetics

Currently, there is no published data from in vitro biochemical assays to demonstrate the engagement of this compound with any specific molecular target. Such studies would typically involve screening the compound against a panel of enzymes or receptors to identify any inhibitory or activating effects. Subsequent enzyme kinetic studies would be necessary to elucidate the mechanism of action, such as whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

While a related compound, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, has been identified as a potent and selective dual inhibitor of c-Src and Abl kinases, this information cannot be directly extrapolated to this compound due to significant structural differences. evotec.com

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

In the absence of an identified molecular target, no computational docking or molecular dynamics simulation studies for this compound are available. These in silico techniques are powerful tools for predicting the binding mode and affinity of a ligand to a protein target, providing insights that can guide further experimental work. Future research would first need to identify a target, after which these computational methods could be applied.

Exploration of Intracellular Pathway Modulation at the Molecular Level (In Vitro Systems)

Understanding how a compound affects the complex network of intracellular signaling pathways is key to deciphering its cellular effects. This is typically investigated using a variety of in vitro cell-based assays.

High-Content Screening for Cellular Phenotypic Readouts in Controlled In Vitro Models

High-content screening (HCS) is a powerful, image-based method to assess the effects of a compound on various cellular parameters, such as cell morphology, proliferation, and the localization of specific proteins. There are currently no published HCS studies involving this compound. Such research would be invaluable in providing an unbiased view of the compound's cellular activities and could offer clues as to its mechanism of action.

Biophysical Techniques for Protein-Ligand Interaction Studies

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity, kinetics, and thermodynamics of a protein-ligand interaction. As no specific molecular target for this compound has been identified, no data from these techniques are available.

Analysis of Membrane Permeability and Transport Mechanisms (In Vitro and Computational Models)

A compound's ability to cross cellular membranes is a critical determinant of its biological activity. This is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as the Caco-2 permeability assay.

Currently, there is no available data on the membrane permeability of this compound from any experimental or computational models. Future studies in this area would be essential to understand its potential for oral absorption and its ability to reach intracellular targets.

Metabolomic and Proteomic Profiling in Response to the Compound (In Vitro Systems)

Comprehensive searches of available scientific literature and databases did not yield specific studies on the metabolomic or proteomic profiling of this compound in any in vitro system. While research exists on the metabolism of broader classes of methylenedioxyphenyl (MDP) compounds, such as those found in commercial synergists, specific data for the chlorinated derivative, this compound, is not publicly available.

General metabolic pathways for some MDP compounds, studied in mouse liver microsomes, have been shown to involve demethylation of the methylenedioxy bridge to form catechols, followed by further conjugation. However, it is crucial to note that the presence and position of the chlorine atom on the aromatic ring of this compound would significantly influence its metabolic fate and reactivity compared to non-chlorinated analogs. Without experimental data, any discussion of its metabolic or proteomic impact would be speculative.

Therefore, no data tables or detailed research findings on the metabolomic and proteomic response to this compound can be provided at this time.

Development of this compound as a Chemical Probe for Biological System Interrogation

There is no publicly available information in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe for the interrogation of biological systems. The development of a chemical probe requires a thorough understanding of a compound's mechanism of action, biological targets, and structure-activity relationship, none of which have been documented for this specific molecule.

While the benzodioxole scaffold is present in various biologically active molecules, and some derivatives have been explored as inhibitors of enzymes like c-Src and Abl kinases, this research does not extend to this compound itself. The unique substitution pattern of this compound, particularly the 7-chloro group, distinguishes it from other studied benzodioxoles, and its potential as a selective tool for biological investigation remains uncharacterized.

Consequently, there are no research findings or data to present regarding the development or application of this compound as a chemical probe.

Advanced Applications and Future Research Directions for 7 Chloro 1,3 Benzodioxol 5 Yl Methanol

Potential as a Synthetic Scaffold for the Development of Novel Chemical Entities

(7-Chloro-1,3-benzodioxol-5-yl)methanol serves as a valuable synthetic scaffold for the creation of novel chemical entities due to its unique combination of a chlorinated aromatic ring, a benzodioxole core, and a reactive hydroxymethyl group. The 1,3-benzodioxole (B145889) moiety itself is a key structural feature in numerous bioactive natural products and synthetic compounds, recognized for its role in modulating pharmacological activity. researchgate.net The presence of the chloro- substituent and the methanol (B129727) group on this core structure provides specific points for chemical modification, allowing for the systematic development of derivatives with tailored properties.

The benzodioxole ring system is known to be a component in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov Research into novel benzodioxole derivatives has demonstrated that the introduction of halogen atoms can significantly influence their biological efficacy. For instance, studies on related halogenated benzodioxole structures have shown that the position of the halogen can impact activity, with ortho-halogenated compounds sometimes exhibiting greater potency in certain biological assays compared to their meta-halogenated counterparts. nih.gov

The hydroxymethyl group at the 5-position of this compound is a key functional handle for synthetic elaboration. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups, providing a gateway to a diverse array of more complex molecules. For example, it can be used as a starting point for Suzuki-Miyaura coupling reactions to introduce new aryl or heteroaryl groups, a strategy that has been successfully employed for other brominated benzodioxole derivatives to create complex heterocyclic systems. researchgate.networldresearchersassociations.com This versatility makes this compound a promising starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

| Scaffold Feature | Potential Synthetic Transformation | Resulting Derivative Class |

| Hydroxymethyl group | Oxidation | Aldehydes, Carboxylic Acids |

| Hydroxymethyl group | Esterification / Etherification | Esters, Ethers |

| Hydroxymethyl group | Conversion to Halide (e.g., via Appel reaction) | Alkyl Halides for Nucleophilic Substitution |

| Aromatic Ring | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Biaryls, Arylamines |

| Benzodioxole Ring | Electrophilic Aromatic Substitution | Further functionalized benzodioxoles |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Predictive Modeling for Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. rjptonline.orgnih.gov For a scaffold like this compound, these computational tools offer powerful avenues for accelerating the design and synthesis of new derivatives. ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgsemanticscholar.org

Predictive Modeling for Derivatives: By analyzing the vast chemical space of known benzodioxole derivatives and their biological activities, ML models can be developed to predict the potential efficacy or properties of novel compounds derived from this compound. These models can identify key structural features that correlate with desired activities, guiding medicinal chemists to prioritize the synthesis of the most promising candidates. This data-driven approach can significantly reduce the time and resources spent on synthesizing and testing less viable compounds. nih.gov

Reaction Design and Optimization: AI-powered platforms can assist in designing efficient synthetic pathways to complex target molecules starting from this compound. These tools can analyze the reactivity of the starting material and suggest a sequence of reactions to achieve the desired transformation. Furthermore, ML models can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. semanticscholar.orgchemrxiv.org This is particularly valuable for multi-step syntheses where experimental optimization can be a laborious process. The integration of high-throughput experimentation with ML can further accelerate this optimization cycle. semanticscholar.org

| AI/ML Application | Specific Task for this compound Derivatives | Potential Impact |

| Predictive Modeling | QSAR (Quantitative Structure-Activity Relationship) modeling | Prioritization of synthetic targets with high predicted biological activity. |

| Retrosynthesis Analysis | Proposing synthetic routes to novel, complex derivatives. | Discovery of new, more efficient synthetic pathways. |

| Reaction Condition Optimization | Predicting optimal solvents, catalysts, and temperatures for reactions. | Increased reaction yields and purity, reduced development time. |

| Forward Reaction Prediction | Validating the feasibility of proposed synthetic steps. | Reduction of failed experiments in the lab. |

Development of Advanced Analytical Methodologies for Detection and Quantification of the Compound in Complex Research Matrices

The accurate detection and quantification of this compound and its derivatives in complex matrices are crucial for research and development. Standard analytical techniques form the foundation for the characterization of these compounds.

Structural Elucidation: A combination of spectroscopic and spectrometric methods is essential for the unambiguous identification of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. nih.gov For this specific compound, characteristic signals would include those for the aromatic protons, the methylene (B1212753) protons of the dioxole ring (typically around 6.1 ppm), and the methylene protons of the hydroxymethyl group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula. nih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-O stretches associated with the dioxole ring and the alcohol. nih.gov

Quantification in Complex Matrices: For studies involving biological systems or environmental samples, robust quantitative methods are required.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection (LC-MS), is a powerful technique for separating the compound of interest from a complex mixture and quantifying its concentration.

Gas Chromatography (GC): GC, typically coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile derivatives of this compound.

Future research in this area could focus on developing highly sensitive and selective methods for detecting trace amounts of this compound and its metabolites in biological fluids or tissues. This might involve the use of advanced sample preparation techniques, such as solid-phase microextraction (SPME), and cutting-edge detection methods, like tandem mass spectrometry (MS/MS), to achieve lower limits of detection and quantification.

| Analytical Technique | Information Provided | Application for this compound |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment | Structural confirmation of synthetic products. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular weight | Unambiguous formula determination. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Identification of key bonds (e.g., O-H, C-O). |

| HPLC-MS/MS | Separation and quantification | Measuring compound levels in biological or environmental samples. |

Exploration of Supramolecular Chemistry and Materials Science Applications (Theoretical and Conceptual)

The molecular architecture of this compound presents intriguing possibilities for its application in supramolecular chemistry and materials science, although these areas remain largely theoretical at present. The key to these potential applications lies in the non-covalent interactions that the molecule can engage in.

The presence of a hydroxyl group allows for the formation of strong hydrogen bonds, which are fundamental to the construction of self-assembling supramolecular structures. The aromatic benzodioxole core can participate in π-π stacking interactions, another critical force in the organization of molecules in the solid state. Furthermore, the chlorine atom can engage in halogen bonding, a directional non-covalent interaction that is increasingly being exploited in crystal engineering and materials design.

Conceptual Applications:

Crystal Engineering: By leveraging the interplay of hydrogen bonding, π-π stacking, and halogen bonding, it may be possible to design and synthesize crystalline materials with specific network architectures and properties. The directional nature of these interactions could be used to control the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties.

Liquid Crystals: The rigid, somewhat planar structure of the benzodioxole core is a feature found in many liquid crystalline compounds. By attaching appropriate long-chain alkyl or other mesogenic groups to the this compound scaffold, it is conceivable that novel liquid crystalline materials could be developed.

Functional Polymers and Materials: The hydroxymethyl group provides a convenient point for grafting the molecule onto polymer backbones or surfaces. This could be used to impart specific properties to the material, such as altered surface energy, hydrophobicity, or even biological recognition capabilities, depending on the nature of the benzodioxole derivative.

These potential applications are currently speculative and would require significant theoretical modeling and experimental investigation to be realized.

Identification of Unexplored Reactivity Patterns and Overcoming Synthetic Challenges

While the functional groups of this compound suggest a range of predictable reactions, there are opportunities to explore less common reactivity patterns and address potential synthetic hurdles. The interplay between the electron-donating benzodioxole ring, the electron-withdrawing chlorine atom, and the hydroxymethyl group can lead to complex reactivity.

Unexplored Reactivity:

Directed Ortho-Metalation (DoM): The directing ability of the hydroxymethyl group (or a protected form) in combination with the electronic influence of the chlorine and the dioxole oxygens could be explored to achieve regioselective functionalization of the aromatic ring. This could provide access to polysubstituted benzodioxole derivatives that are otherwise difficult to synthesize.

Photochemical Reactions: The influence of the chloro- and hydroxymethyl- substituents on the photophysical properties of the benzodioxole system is an area ripe for investigation. Photochemical reactions could offer novel pathways for functionalization or the synthesis of unique molecular architectures.

Catalytic C-H Activation: Modern catalytic methods for C-H activation could potentially be applied to selectively functionalize the aromatic C-H bonds of the molecule, providing a more atom-economical approach to derivatization compared to traditional cross-coupling methods that require pre-functionalization.

Synthetic Challenges:

Regioselectivity: Controlling the regioselectivity of electrophilic aromatic substitution on the benzodioxole ring can be challenging due to the multiple activating and deactivating influences of the existing substituents. Careful choice of reaction conditions and reagents is necessary to achieve the desired isomer.

Chemoselectivity: The presence of multiple reactive sites (the hydroxyl group and the aromatic ring) requires careful planning of synthetic routes to ensure that reactions occur at the desired position. The use of protecting groups may be necessary to achieve chemoselectivity.

Scalability: While many synthetic transformations can be achieved on a small scale in a research laboratory, scaling up the synthesis of this compound derivatives for larger applications can present challenges related to purification, safety, and cost-effectiveness.

Addressing Emerging Research Questions in the Field of Halogenated Benzodioxole Chemistry

The study of this compound and its derivatives can contribute to answering several emerging questions in the broader field of halogenated benzodioxole chemistry.

Structure-Activity Relationships (SAR): A key research question is how the precise placement and nature of halogen substituents on the benzodioxole scaffold influence biological activity. Systematic studies involving the synthesis and biological evaluation of a library of derivatives of this compound could provide valuable insights into SAR, aiding in the design of more potent and selective therapeutic agents. nih.gov

Metabolic Stability: Halogen atoms are often introduced into drug candidates to improve their metabolic stability by blocking sites of metabolism. mdpi.com Investigating the metabolic fate of this compound and its derivatives is crucial for understanding their pharmacokinetic profiles and potential as drug leads.

Novel Synthetic Methodologies: There is a continuous need for the development of more efficient, selective, and environmentally benign methods for the synthesis of halogenated heterocycles. nih.gov Research focused on the synthesis of this compound and its analogues could drive the discovery of new synthetic transformations and catalytic systems applicable to the broader class of halogenated benzodioxoles.

Mechanisms of Action: For derivatives that exhibit interesting biological activity, a fundamental research question is their underlying mechanism of action. Elucidating the molecular targets and cellular pathways through which these compounds exert their effects is essential for their further development as therapeutic agents or biological probes.

By addressing these research questions, the scientific community can continue to unlock the full potential of this compound and the wider class of halogenated benzodioxoles in medicine, agriculture, and materials science.

Q & A

Basic: What are the standard synthetic routes for (7-Chloro-1,3-benzodioxol-5-yl)methanol?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or functional group transformations. For example, analogous benzodioxole derivatives are synthesized via displacement reactions using dimorpholinylphosphinyloxy intermediates in methanol with sodium methoxide, achieving high yields (e.g., 87% for alkoxy derivatives) . Column chromatography (e.g., Sephadex LH-20 or silica gel) with solvent systems like dichloromethane:methanol:n-hexane (5:1:2) is critical for purification . Preparative TLC or HPLC may further isolate isomers, as seen in aryl-naphthalide lignan separations .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign chemical shifts to the benzodioxole ring (δ ~6.0–6.5 ppm for aromatic protons) and hydroxymethyl group (δ ~4.5 ppm for -CH₂OH). Compare with structurally similar compounds (e.g., stigmasterol or lupeol derivatives) .

- X-ray Crystallography: Use SHELX programs (SHELXL/SHELXS) for structure refinement. Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD). ORTEP-3 can generate thermal ellipsoid plots for visualizing molecular conformation .

- FTIR/LCMS: Confirm functional groups (e.g., C-O-C in benzodioxole at ~1250 cm⁻¹) and molecular ion peaks .

Advanced: How can conformational analysis of the benzodioxole ring inform reactivity studies?

Methodological Answer:

Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For monocyclic systems, calculate amplitude (q) and phase angle (φ) to describe deviations from planarity. This analysis reveals steric or electronic effects influencing substitution reactions (e.g., axial vs. equatorial hydroxymethyl orientation). Crystallographic data (torsion angles, displacement parameters) from SHELXL refinements are critical for modeling .

Advanced: How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Validation Checks: Use PLATON/ADDSYM to detect missed symmetry or twinning. For high-resolution data, validate hydrogen bonding and van der Waals contacts against expected geometries .

- Data Consistency: Cross-reference NMR-derived dihedral angles with X-ray torsion angles. Discrepancies may indicate dynamic behavior (e.g., ring puckering in solution vs. solid state) .

- Refinement Robustness: Test alternative refinement models (e.g., disorder modeling in SHELXL) and verify R-factor convergence .

Advanced: What strategies optimize the compound’s bioactivity in pharmacological studies?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the hydroxymethyl group to esters or ethers (e.g., via acetylation) to enhance bioavailability. Compare with benzodioxole–imidazole hybrids, where ester functionalities improve antifungal activity .

- Docking Studies: Use the benzodioxole ring as a rigid scaffold for target binding. Molecular dynamics simulations can predict interactions with enzymes (e.g., CYP3A4 metabolism pathways) .

Basic: What computational tools are recommended for modeling this compound’s electronic properties?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potentials, and Fukui indices for electrophilic/nucleophilic sites.

- Crystallographic Software: SHELXC/D/E for experimental phasing and density modification in charge density studies .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in substitution reactions?

Methodological Answer:

The electron-withdrawing chloro group at position 7 directs electrophilic attacks to the para position of the benzodioxole ring. Nucleophilic substitutions (e.g., -OH → -OR) are facilitated by the hydroxymethyl group’s polarization. Kinetic studies using Hammett plots or deuterium isotope effects can quantify substituent impacts .

Basic: What are the critical safety considerations when handling this compound?

Methodological Answer:

- Toxicity Screening: Use Ames tests for mutagenicity and zebrafish models for acute toxicity.

- Handling Protocols: Store in anhydrous conditions (hydroxymethyl groups are hygroscopic). Use methanol/ethanol as non-reactive solvents for dilution .

Advanced: How can researchers validate synthetic intermediates using hyphenated techniques?

Methodological Answer:

- LC-MS/MS: Monitor reaction progress in real-time. For example, detect intermediates in chalcone synthesis (e.g., (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one) with MRM transitions .

- GC-FID/TGA: Assess purity and thermal stability (e.g., decomposition onset >229°C) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.